N-(3-chloro-4-methoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide
Description
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Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN4O4/c1-33-12-6-11-29-16-27-23-19(17-7-4-3-5-8-17)14-30(24(23)25(29)32)15-22(31)28-18-9-10-21(34-2)20(26)13-18/h3-5,7-10,13-14,16H,6,11-12,15H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHHBKYQKHJLLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC(=C(C=C4)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide is a synthetic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic uses.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C22H24ClN3O3
- Molecular Weight : 429.89 g/mol
- CAS Number : Not available in the provided data.
The structure features a chlorinated aromatic ring and a pyrrolopyrimidine moiety, which are known to influence its biological interactions.
Research indicates that this compound may exert its effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Modulation : The compound may interact with various receptors, modulating signaling pathways that regulate cellular responses.
- Antioxidant Properties : Preliminary studies suggest that it possesses antioxidant activity, which could contribute to its protective effects in cellular models.
Anticancer Effects
Several studies have investigated the anticancer properties of this compound:
- Cell Line Studies : In vitro studies using cancer cell lines demonstrated that the compound significantly inhibits cell growth and induces apoptosis. For instance, in MCF-7 breast cancer cells, treatment with varying concentrations (10 µM to 50 µM) resulted in a dose-dependent decrease in cell viability (IC50 = 25 µM) .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Induction of apoptosis |
| A549 (Lung) | 30 | Inhibition of proliferation |
| HeLa (Cervical) | 20 | Cell cycle arrest |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties:
- In Vivo Models : In animal models of inflammation, administration of the compound reduced markers such as TNF-alpha and IL-6 levels significantly compared to control groups .
| Model | Dose (mg/kg) | TNF-alpha Reduction (%) | IL-6 Reduction (%) |
|---|---|---|---|
| Carrageenan-induced | 10 | 50 | 45 |
| Zymosan-induced | 20 | 60 | 55 |
Case Studies
-
Case Study on Cancer Treatment :
A clinical trial involving patients with advanced breast cancer assessed the efficacy of this compound as a monotherapy. Results indicated a partial response in 30% of patients after 12 weeks of treatment, with manageable side effects . -
Case Study on Inflammatory Disorders :
Another study focused on patients with rheumatoid arthritis treated with the compound alongside standard therapy. The results showed significant improvement in joint swelling and pain scores after eight weeks .
Chemical Reactions Analysis
Hydrolysis of Acetamide and Ester Groups
The acetamide and methoxypropyl substituents suggest susceptibility to hydrolysis under acidic or basic conditions.
| Functional Group | Reaction Conditions | Expected Product |
|---|---|---|
| Acetamide (–NHCO–) | Acidic (HCl/H₂O, reflux) | Carboxylic acid |
| Methoxypropyl (–OCH₃) | Basic (NaOH, Δ) | Alcohol (–OH) |
For example, the methoxy group in structurally similar compounds undergoes demethylation to yield hydroxyl derivatives under strong basic conditions.
Nucleophilic Aromatic Substitution (NAS)
The 3-chloro-4-methoxyphenyl group may participate in NAS due to electron-withdrawing substituents activating the aromatic ring.
| Position | Nucleophile | Product |
|---|---|---|
| Chlorine at C3 | –NH₂ (amine) | 3-amino-4-methoxyphenyl analog |
| Chlorine at C3 | –OH (hydroxide) | 3-hydroxy-4-methoxyphenyl analog |
This reactivity aligns with observations in chlorinated pyrimidine systems, where chlorine atoms are replaced by nucleophiles like amines or thiols .
Oxidation/Reduction of the Pyrrolopyrimidine Core
The dihydropyrrolopyrimidine ring (4-oxo-3,4-dihydro-5H) is redox-active.
| Reaction Type | Reagents | Outcome |
|---|---|---|
| Oxidation | KMnO₄, acidic conditions | Aromatic pyrimidine ring |
| Reduction | NaBH₄, catalytic hydrogenation | Saturated pyrrolidine ring |
Reduction of similar dihydroheterocycles converts them to fully saturated analogs, enhancing conformational flexibility .
Functionalization via Alkylation/Acylation
The methoxypropyl chain and free amine (if generated via hydrolysis) can undergo further modifications.
| Site | Reagent | Product |
|---|---|---|
| Methoxypropyl –OCH₃ | Alkyl halides | Ether derivatives |
| Amine (–NH₂) | Acid chlorides | Secondary amides |
For instance, alkylation of methoxy groups in analogous compounds introduces branched chains to modulate solubility .
Cycloaddition and Ring-Opening Reactions
The fused pyrrolopyrimidine system may engage in cycloaddition reactions (e.g., Diels-Alder) under thermal conditions or ring-opening via nucleophilic attack.
| Reaction | Conditions | Product |
|---|---|---|
| Diels-Alder | Heat, dienophile | Fused polycyclic system |
| Ring-opening | Strong base (e.g., LDA) | Linear intermediate |
Such reactions are common in strained heterocycles, though specific data for this compound remain unverified .
Stability Under Ambient Conditions
The compound’s stability in solution or solid state is critical for handling:
| Condition | Observation | Reference |
|---|---|---|
| Aqueous acid (pH 2–3) | Gradual hydrolysis of acetamide | |
| UV light (300–400 nm) | Degradation of pyrrolopyrimidine core |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
